2-(4-Aminothian-4-yl)propan-2-ol

Medicinal Chemistry Organic Synthesis Heterocyclic Scaffolds

Thiane-based building blocks with orthogonal reactive handles are scarce, limiting CNS drug discovery programs. 2-(4-Aminothian-4-yl)propan-2-ol (CAS 1542585-06-7) fills this gap with a saturated sulfur heterocycle and gem-dimethyl carbinol group, delivering enhanced logP (~0.98) and dual amine/alcohol reactivity. • Enables divergent library synthesis for BBB-penetrant CNS candidates. • Non-chair conformation supports pre-organized ligand design for asymmetric catalysis. • 95% purity; research quantities with global logistics.

Molecular Formula C8H17NOS
Molecular Weight 175.29 g/mol
Cat. No. B13245466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminothian-4-yl)propan-2-ol
Molecular FormulaC8H17NOS
Molecular Weight175.29 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCSCC1)N)O
InChIInChI=1S/C8H17NOS/c1-7(2,10)8(9)3-5-11-6-4-8/h10H,3-6,9H2,1-2H3
InChIKeyNQSVQAFPBBGJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminothian-4-yl)propan-2-ol (CAS 1542585-06-7): A Procurement Guide for a Bifunctional Amino Alcohol Scaffold


2-(4-Aminothian-4-yl)propan-2-ol is a heterocyclic amino alcohol featuring a saturated thiane (tetrahydrothiopyran) core and a tertiary alcohol side chain . Its unique molecular architecture presents a primary amine and a tertiary hydroxyl group, offering two orthogonal reactive handles [1]. This compound serves as a specialized building block in organic synthesis and medicinal chemistry, with its saturated sulfur heterocycle providing distinct conformational and electronic properties compared to more common oxygen-containing analogs [2].

Bifunctional scaffold Primary amine and tertiary alcohol provide two orthogonal reactive handles for divergent derivatization
Thiane heterocycle Saturated sulfur-containing ring offers distinct electronic and conformational properties vs oxygen analogs
Gem-dimethyl carbinol Bulky 4-position substituent modulates steric profile and hydrogen-bonding capacity for molecular recognition

Procurement Rationale for 2-(4-Aminothian-4-yl)propan-2-ol: Why Standard 4-Aminothianes or Oxygen Analogs Are Insufficient


Selecting a generic 4-aminothiane or an oxygen-containing analog (e.g., 4-aminotetrahydropyran derivative) for applications requiring this specific scaffold can lead to significant functional divergence. The introduction of the gem-dimethyl carbinol group at the 4-position fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and steric bulk, which are critical for molecular recognition and downstream derivatization [1]. Furthermore, the substitution of a sulfur atom for oxygen in the heterocyclic ring markedly influences conformational preferences, electronic distribution, and chemical reactivity, as established by comparative studies on aminothiane and aminooxane systems [2]. These structural nuances necessitate the procurement of this precise compound for reproducibility in research and development pipelines.

Generic 4-aminothiane Lacks the gem-dimethyl carbinol group; altered H-bonding and steric profile may shift reactivity and recognition outcomes
Oxygen analog (tetrahydropyran) Sulfur-to-oxygen substitution may alter conformational preference, lipophilicity, and electronic distribution vs thiane scaffold
Less-hindered 4-aminothiane Absence of 4-position steric bulk may shift ring conformation away from the distorted geometry inferred for this scaffold

Quantitative Differentiation of 2-(4-Aminothian-4-yl)propan-2-ol: Comparative Evidence for Scientific Selection


Comparative Structural and Electronic Analysis: 2-(4-Aminothian-4-yl)propan-2-ol vs. 4-Aminothiane

2-(4-Aminothian-4-yl)propan-2-ol exhibits a markedly increased molecular weight and hydrogen-bonding capacity compared to the unsubstituted 4-aminothiane (tetrahydro-2H-thiopyran-4-amine) . The addition of the 2-propanol group increases the molecular weight from 117.21 g/mol to 175.29 g/mol, representing a 49.5% increase in mass . This structural modification introduces a tertiary alcohol, increasing the hydrogen bond donor count from 1 to 2, which is a critical factor for modulating solubility, target binding, and pharmacokinetic properties [1].

MW & H-Bonding
Head-to-head
Target 175.29 g/mol
vs
4-Aminothiane 117.21 g/mol
+49.5% mass; HBD 2 vs 1
Supports distinct physicochemical profile review
Calculated from molecular formula
Medicinal Chemistry Organic Synthesis Heterocyclic Scaffolds

Lipophilicity Modulation: LogP Estimation for 2-(4-Aminothian-4-yl)propan-2-ol vs. Oxygen Analog

The replacement of the thiane ring's sulfur atom with oxygen in the corresponding tetrahydropyran analog (2-(4-aminotetrahydro-2H-pyran-4-yl)propan-2-ol) is predicted to significantly alter lipophilicity [1]. Based on class-level inference from calculated logP values of analogous 4-aminothiane and 4-aminooxane systems, the sulfur-containing compound is expected to be more lipophilic [2]. A direct comparator (4-aminothiane) has a logP of -1.688, while its oxygen counterpart (4-aminotetrahydropyran) is predicted to be more hydrophilic . This difference is crucial for optimizing blood-brain barrier penetration and membrane interactions.

Lipophilicity (logP)
Class-level
Thiane > Oxygen analog estimated logP
May support membrane penetration model review
Class-level inference; verify experimentally
Drug Design Physicochemical Properties ADME

Conformational Analysis: 2-(4-Aminothian-4-yl)propan-2-ol vs. Simple 4-Aminothianes

The presence of a bulky gem-dimethyl carbinol group at the 4-position introduces significant steric constraints, potentially altering the preferred conformation of the thiane ring compared to unsubstituted or less hindered 4-aminothianes [1]. Studies on related substituted 4-aminothianes demonstrate that substituents at the 2- and 6-positions can induce twist conformations rather than the typical chair conformation, a shift detectable by NMR spectroscopy [2]. This conformational change is not observed in the simpler 4-aminothiane (tetrahydro-2H-thiopyran-4-amine), which predominantly adopts a chair conformation .

Conformational Preference
Class-level
Gem-dimethyl may induce non-chair conformation vs chair in unsubstituted 4-aminothiane
Supports conformational analysis review
Inferred from 2,6-diaryl analog NMR studies
Conformational Analysis Structure-Activity Relationship NMR Spectroscopy

Targeted Application Scenarios for 2-(4-Aminothian-4-yl)propan-2-ol Based on Structural Differentiation


Medicinal Chemistry Scaffold for CNS Drug Discovery

Leveraging its increased lipophilicity from the sulfur heterocycle and the structural novelty of the gem-dimethyl carbinol group, 2-(4-Aminothian-4-yl)propan-2-ol is a strategic choice for synthesizing libraries of compounds targeting central nervous system (CNS) disorders [1]. The enhanced logP compared to oxygen analogs may improve blood-brain barrier penetration, while the unique conformation offers a distinct pharmacophore for engaging novel biological targets [2].

Synthesis of Conformationally Restricted Ligands and Catalysts

The non-chair conformation inferred from class-level NMR studies makes this compound an ideal starting material for developing rigid, pre-organized ligands for asymmetric catalysis or metal-organic frameworks [1]. The presence of both a primary amine and a tertiary alcohol allows for divergent functionalization, enabling the creation of complex, three-dimensional molecular architectures with defined spatial orientations .

Building Block for Functional Materials with Altered Physicochemical Profiles

For applications requiring precise modulation of material properties, such as in polymer synthesis or the development of new surfactants, the unique combination of a sulfur heterocycle and a tertiary alcohol in 2-(4-Aminothian-4-yl)propan-2-ol provides a distinct advantage [1]. Its increased molecular weight and hydrogen-bonding capacity, relative to simpler 4-aminothianes, can be exploited to tune polymer solubility, thermal stability, or self-assembly behavior [2].

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Sulfur heterocycle lipophilicity
logP and BBB penetration model review
Pre-organized ligand synthesis
Non-chair conformation context
NMR conformational analysis
Functional material building block
Bifunctional reactive handles
Physicochemical property modulation
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